molecular formula C20H24N4S B6478184 4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-14-5

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione

Cat. No. B6478184
CAS RN: 440334-14-5
M. Wt: 352.5 g/mol
InChI Key: FYIFSJDLWGSCSF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The molecule also contains an ethyl(3-methylphenyl)amino and a propylamino substituent. These types of compounds often exhibit interesting biological activities, which is why they are frequently studied in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazoline core, with the various substituents attached at the appropriate positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Quinazolines and their derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or any functional groups present. The exact reactions would depend on the specific substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular size, and functional groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and evaluating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

4-[3-(N-ethyl-3-methylanilino)propylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-3-24(16-9-6-8-15(2)14-16)13-7-12-21-19-17-10-4-5-11-18(17)22-20(25)23-19/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIFSJDLWGSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(ethyl(m-tolyl)amino)propyl)amino)quinazoline-2(1H)-thione

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